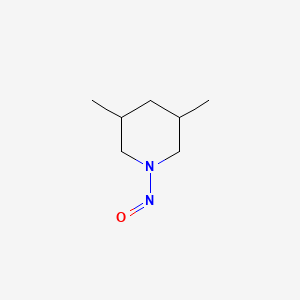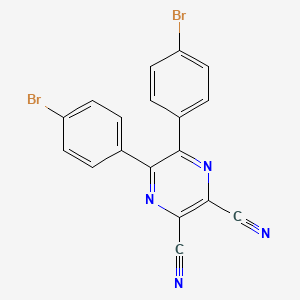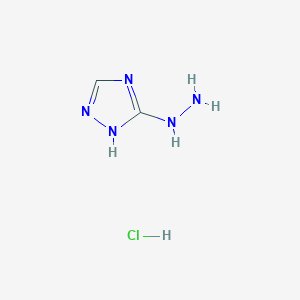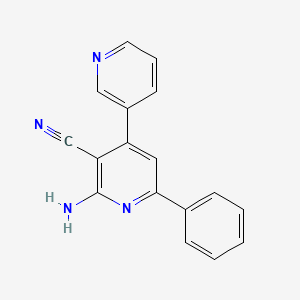
Tricyclo(3.2.1.02,8)oct-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(3.2.1.02,8)oct-6-ene is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is notable for its rigidity and strained ring system, which makes it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tricyclo(3.2.1.02,8)oct-6-ene can be synthesized through various methods. One common approach involves the photosensitized oxa-di-n-methane rearrangement of bicyclo[2.2.2]octenone to form tricyclo[3.2.1.02,8]octenone . This method introduces an oxygen substituent at a specific carbon position, facilitating the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo(3.2.1.02,8)oct-6-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Substitution reactions, particularly with halogens, can modify the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens like chlorine for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution with halogens can produce halogenated derivatives.
Applications De Recherche Scientifique
Tricyclo(3.2.1.02,8)oct-6-ene has several scientific research applications:
Chemistry: It serves as a model compound for studying ring strain and reactivity in polycyclic systems.
Biology: Its derivatives are explored for potential biological activity and as building blocks for bioactive molecules.
Medicine: Research into its medicinal properties includes investigating its potential as a precursor for drug synthesis.
Industry: It is used in the synthesis of advanced materials and specialty chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism by which tricyclo(3.2.1.02,8)oct-6-ene exerts its effects involves its strained ring system, which makes it highly reactive. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond is a key target for oxidizing agents, leading to the formation of oxygenated products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo(3.2.1.02,4)oct-6-ene: This compound has a similar tricyclic structure but differs in the positions of the ring junctions.
Bicyclo[2.2.2]octene: A simpler polycyclic compound used as a precursor in the synthesis of tricyclo(3.2.1.02,8)oct-6-ene.
Uniqueness
This compound is unique due to its specific ring strain and reactivity, which make it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
Propriétés
Numéro CAS |
3725-33-5 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
tricyclo[3.3.0.02,8]oct-3-ene |
InChI |
InChI=1S/C8H10/c1-3-6-7-4-2-5(1)8(6)7/h1,3,5-8H,2,4H2 |
Clé InChI |
GAPWQJFIGCOETC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3C2C1C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



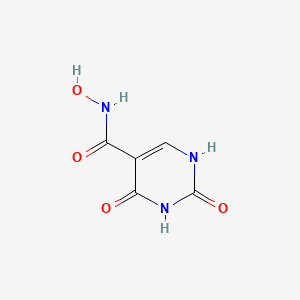
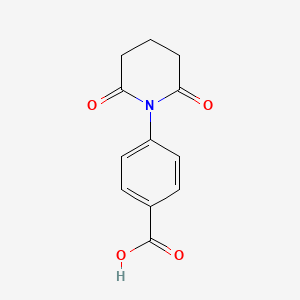
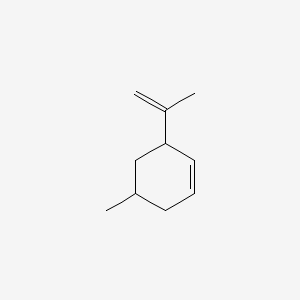
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
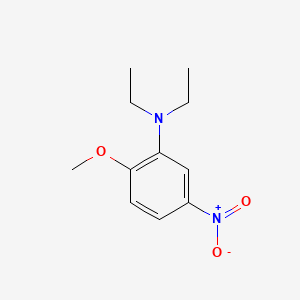
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
